molecular formula C6H14N2OS B2490888 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide CAS No. 2091270-15-2

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide

Cat. No.: B2490888
CAS No.: 2091270-15-2
M. Wt: 162.25
InChI Key: CPKZERBFORVOKF-UHFFFAOYSA-N
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Description

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide ( 2091270-15-2) is a chemical compound supplied for research purposes. It has a molecular formula of C6H14N2OS and a molecular weight of 162.25 g/mol . This product is part of a class of 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives, which are recognized as important synthetic targets, with efficient and stereoselective syntheses for such isomerically pure compounds being a subject of scientific interest . The broader thiopyran chemical scaffold is found in compounds with a wide range of potential research applications, including use in materials science and the development of therapies . For example, thiopyran and thiopyran-4-one 1,1-dioxide derivatives have been investigated for their utility in creating organic materials with conductive or electrochromic properties, and as inhibitors for various enzymes . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and may cause skin and serious eye irritation . It is recommended to store the product in a dark place, sealed in a dry environment at room temperature .

Properties

IUPAC Name

1-imino-N-methyl-1-oxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZERBFORVOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCS(=N)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The imino and methylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Preliminary studies suggest that 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide may interact with biological molecules through hydrogen bonding and other molecular interactions. This characteristic makes it a candidate for further exploration in various pharmacological contexts, including:

  • Antimicrobial Applications : Research indicates that compounds structurally related to this compound exhibit antimicrobial properties against resistant strains of bacteria and fungi. For instance, derivatives of thiazole, which share structural similarities, have been shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans .

Potential Applications in Drug Development

The potential applications of this compound in drug development are noteworthy:

  • Antibacterial Agents : The compound could serve as a building block for developing new antibacterial agents targeting multidrug-resistant strains. Its ability to modulate biological pathways may enhance its effectiveness as a therapeutic agent .
  • Pharmacological Research : Ongoing studies aim to elucidate the mechanisms of action of this compound, particularly its role in biochemical pathways related to inflammation and infection .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural CharacteristicsNotable Properties
1-Imino-4-(amino)tetrahydro-2H-thiopyran 1-oxideContains an amino group instead of a methylamino groupPotentially different reactivity
1-Imino-4-(ethylamino)tetrahydro-2H-thiopyran 1-oxideFeatures an ethyl groupAffects hydrophobicity
1-Imino-4-(propylamino)tetrahydro-2H-thiopyran 1-oxideContains a propyl groupInfluences steric properties

The distinct combination of imino and methylamino groups in this compound provides unique chemical reactivity and biological interactions that differentiate it from its analogs.

Mechanism of Action

The mechanism of action of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets and pathways. The imino and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and related thiopyran derivatives:

Compound Name Substituents Oxidation State Key Functional Groups
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide Imino (NH), methylamino (-NHCH₃) 1-oxide (S=O) Sulfoxide, secondary amine
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Aminomethyl (-CH₂NH₂) 1,1-dioxide (SO₂) Sulfone, primary amine
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide Piperidin-4-amine 1,1-dioxide (SO₂) Sulfone, tertiary amine

Key Observations :

  • Substituents like methylamino vs. aminomethyl or piperidin-4-amine influence steric bulk and hydrogen-bonding capacity, impacting solubility and biological activity.

Physical and Chemical Properties

Compound Name Molar Mass (g/mol) Boiling Point (°C) Storage Conditions Sensitivity
This compound ~175 (estimated) Not reported Room temperature* Likely irritant
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide 163.24 353 Room temperature Irritant
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide 232.34 Not reported Room temperature Irritant

Notes:

  • The target compound’s sulfoxide group may lower thermal stability compared to sulfones, as sulfones (e.g., ) exhibit higher boiling points due to stronger dipole interactions .
  • All compounds are classified as irritants, suggesting shared handling precautions.

Biological Activity

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide (CAS No. 2091270-15-2) is a chemical compound with potential biological activities that are still under investigation. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H14N2OS, with a molecular weight of 162.25 g/mol. The compound features a six-membered thiopyran ring containing nitrogen and sulfur atoms, which contributes to its unique biological properties.

Structural Formula

The structural representation of the compound can be summarized as follows:

SMILES CNC1CCS(=N)(=O)CC1\text{SMILES }CNC1CCS(=N)(=O)CC1

Biological Activities and Therapeutic Potential

While comprehensive data on the biological activity of this compound is scarce, several studies involving related thiopyran compounds indicate potential therapeutic applications:

  • Antimicrobial Activity : Compounds within the thiopyran family have demonstrated significant antimicrobial effects against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis . This suggests that this compound may possess similar properties.
  • Anti-Kinetoplastidal Properties : Research on related tetrahydrothiopyran derivatives has shown promise in treating kinetoplastid infections, including those caused by Trypanosoma brucei and Leishmania species . These findings highlight the potential for developing new treatments for parasitic diseases.

Study 1: Antimicrobial Evaluation

A study involving various tetrahydrothiopyran derivatives evaluated their antimicrobial properties against a range of bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics . Although direct data on this compound is not yet available, its structural similarities suggest it may also show significant antimicrobial activity.

Study 2: Synthesis and Biological Testing

In another study focused on the synthesis of thiopyran derivatives, researchers developed novel compounds that were tested for their efficacy against T. cruzi. The results demonstrated that modifications to the thiopyran structure could enhance biological activity while reducing toxicity . This highlights the importance of structural optimization in developing effective therapeutics based on this scaffold.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide?

Answer:
The compound can be synthesized via oxidation of its parent thiopyran derivative. A substituted tetrahydro-4H-thiopyran-4-one can be reacted with sodium periodate to yield the 1-oxide derivative . Alternatively, stereoselective oxidation using Oxone (potassium peroxymonosulfate) under controlled conditions (e.g., methanol solvent, reflux) ensures high regioselectivity and purity . Key steps include:

  • Oxidation : Sodium periodate for 1-oxide formation; hydrogen peroxide for 1,1-dioxides .
  • Stereocontrol : Oxone-mediated oxidation followed by HCl-catalyzed isomerization to access cis or trans sulfoxide isomers .

Basic: How is the structural integrity of this compound verified experimentally?

Answer:
Structural characterization employs:

  • X-ray crystallography : To confirm stereochemistry and sulfoxide configuration .
  • 1H NMR : Distinct splitting patterns for sulfoxide protons (e.g., diastereotopic methylene groups) and imino/methylamino substituents .
  • Mass spectrometry : For molecular weight validation and fragmentation analysis.

Basic: What are the key physicochemical properties influencing reactivity?

Answer:

  • pKa : Methylamino groups in similar pyridine 1-oxide derivatives exhibit pKa values ~3.85, suggesting moderate basicity under physiological conditions .
  • Solubility : Polar sulfoxide and imino groups enhance solubility in methanol or aqueous buffers.
  • Stability : Susceptible to over-oxidation to sulfones under strong oxidizing conditions (e.g., excess H2O2) .

Advanced: How can stereochemical outcomes be controlled during sulfoxide synthesis?

Answer:
Stereocontrol is achieved via:

  • Oxidant selection : Oxone favors trans-sulfoxide formation due to steric hindrance during oxidation .
  • Post-synthesis isomerization : HCl catalysis converts trans-sulfoxides to cis isomers through acid-mediated sulfur inversion .
  • Solvent effects : Lower alkanols (e.g., methanol) stabilize transition states, improving selectivity .

Advanced: What mechanistic insights explain contradictions in oxidation yields across studies?

Answer:
Discrepancies arise from:

  • Oxidant concentration : Excess sodium periodate may degrade sensitive imino groups, while controlled Oxone dosing preserves functionality .
  • Substrate conformation : Bulky substituents (e.g., methylamino groups) hinder oxidation kinetics, requiring longer reaction times .
  • Byproduct formation : Competing pathways (e.g., sulfone formation) can be minimized using stoichiometric oxidants and inert atmospheres .

Advanced: How does the compound’s sulfoxide moiety influence biological activity in medicinal research?

Answer:
The sulfoxide group:

  • Enhances bioavailability : Increased polarity improves membrane permeability compared to non-oxidized analogs .
  • Modulates target binding : Sulfur oxidation alters electron density, impacting interactions with enzymes (e.g., kinase inhibition) .
  • Reduces toxicity : Sulfoxides are often less reactive than sulfides, mitigating off-target effects .

Advanced: What analytical methods resolve data contradictions in isomer characterization?

Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases.
  • VT-NMR : Variable-temperature NMR detects dynamic isomerization in solution .
  • DFT calculations : Predicts stable conformers and validates experimental data .

Advanced: What role does the compound play in materials science applications?

Answer:

  • Ligand design : The thiopyran backbone coordinates transition metals (e.g., palladium) for catalytic applications .
  • Polymer modification : Sulfoxide groups enhance thermal stability in sulfur-containing polymers .
  • Electrochemical studies : Redox-active sulfur centers enable use in battery electrolytes .

Advanced: How do reaction conditions impact the stability of the imino group during synthesis?

Answer:

  • pH control : Neutral or mildly acidic conditions prevent imino hydrolysis .
  • Temperature : Reflux in methanol (~65°C) balances reaction rate and decomposition .
  • Protecting groups : tert-Butyl carbamate (Boc) protects amines during oxidation, later removed via HCl .

Advanced: What computational tools predict reactivity and isomerization pathways?

Answer:

  • Molecular dynamics (MD) : Simulates solvent effects on sulfoxide isomerization .
  • Density Functional Theory (DFT) : Calculates transition-state energies for oxidation and isomerization steps .
  • Machine learning : Trains models on existing thiopyran datasets to optimize reaction conditions .

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